molecular formula C9H8N2O2S B8230064 Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate

Cat. No.: B8230064
M. Wt: 208.24 g/mol
InChI Key: BPAWMOOFKCTGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core. The pyrimidine ring is substituted with a methyl ester group at position 4 and a methyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene with a β-ketoester in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate is primarily investigated for its potential as an anticancer agent. Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds designed from this scaffold have shown promising results in inhibiting the growth of breast cancer cells (MCF-7) with IC50 values indicating effective potency against tumor proliferation .

Table 1: Antiproliferative Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Activity Description
This compoundMCF-7XSignificant inhibition of cell growth
Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylateMCF-10AYSafe for normal cells
Other derivativesMDA-MB-231ZModerate antiproliferative effects

(Note: The specific IC50 values (X, Y, Z) would need to be filled in based on actual experimental data from relevant studies.)

Sirtuin Inhibition

Recent studies have identified this compound as a potential sirtuin inhibitor. Sirtuins are a family of proteins involved in cellular regulation, including aging and inflammation. Compounds that inhibit sirtuins can have therapeutic implications in diseases like cancer and neurodegenerative disorders . The structure of this compound allows it to interact effectively with sirtuin enzymes, suggesting its utility in drug development targeting these pathways.

Antimicrobial Properties

Emerging research suggests that thieno[3,2-d]pyrimidine derivatives may possess antimicrobial properties. Compounds derived from this scaffold have shown activity against various bacterial strains. The mechanism is believed to involve interference with bacterial metabolic pathways, which could lead to the development of new antibiotics .

Table 2: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Activity Description
This compoundE. coliA µg/mLEffective inhibition
Other derivativesS. aureusB µg/mLModerate activity

(Note: The specific MIC values (A, B) would need to be filled in based on actual experimental data from relevant studies.)

Future Directions and Case Studies

The potential applications of this compound extend into various therapeutic areas. Ongoing research aims to optimize its chemical structure to enhance efficacy and reduce toxicity. Case studies focusing on its pharmacokinetics and bioavailability are crucial for understanding its therapeutic window.

Case Study Example: Anticancer Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the 4-position significantly impacted their anticancer activity. The results indicated that certain substitutions led to increased selectivity for cancer cells over normal cells, highlighting the importance of structural optimization .

Mechanism of Action

The mechanism of action of Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Derivatives

  • Methyl 5-methylthieno[2,3-d]pyrimidine-6-carboxylate (): This analog differs in the ring fusion (thieno[2,3-d] vs. [3,2-d]), altering electronic distribution. Microwave-assisted synthesis under solvent-free conditions is reported for related derivatives, offering higher efficiency compared to traditional methods .
  • Ethyl 2-chlorothieno[3,2-d]pyrimidine-4-carboxylate (CAS 1135299-23-8, ): Shares the same thieno[3,2-d]pyrimidine core but substitutes position 2 with chlorine and position 4 with an ethyl ester. The chloro group increases electrophilicity, which may enhance reactivity in cross-coupling reactions. The ethyl ester could improve lipophilicity compared to the methyl ester in the target compound .

Saturated vs. Aromatic Pyrimidine Derivatives

  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (): Features a partially saturated pyrimidine ring with a thioxo group. The tetrahydro structure reduces aromaticity, impacting π-π stacking interactions and bioavailability. This compound’s synthesis likely involves cyclocondensation, differing from the target’s aromatic system .

Substituent Effects

Position 4: Ester Variations

  • Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate (CAS 1260585-14-5, ): Replaces the thieno ring with a pyrimidine and introduces a trifluoromethyl group. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the ethyl ester may prolong half-life compared to methyl esters .
  • Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (CAS 307324-80-7, ): Substitutes position 4 with an oxo group and position 3 with an amino group.

Position 6: Methyl vs. Halogen Substituents

  • Methyl 2-(chloromethyl)-4-hydroxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS 565166-96-3, ): Introduces a chloromethyl group at position 2 and a hydroxy group at position 3. The chloromethyl group increases reactivity, enabling further functionalization, while the hydroxy group may reduce solubility .

Physical and Spectral Properties

  • Melting Points: Methyl 2-bromo-6-(Boc-hydrazino)pyrimidine-4-carboxylate: 227–228°C () . Ethyl 2-amino-6-methylpyrimidine-4-carboxylate: Not reported, but amino groups typically lower melting points compared to halogenated analogs.
  • IR Spectroscopy :
    • reports a carbonyl stretch at 1734 cm⁻¹ for the methyl ester, consistent with the target compound’s expected spectrum .

Biological Activity

Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate is a compound of interest due to its potential biological activity, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological effects, mechanisms of action, and relevant studies surrounding this compound.

Chemical Structure and Properties

This compound belongs to the thienopyrimidine family, characterized by a fused thieno and pyrimidine ring structure. The general formula for this class of compounds is represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the structure.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. Notably:

  • IC50 Values : The IC50 value for related thienopyrimidines can be as low as 0.045 µM against MCF-7 cells, indicating potent antiproliferative activity .
  • Selectivity Index (SI) : Compounds with higher SI values demonstrate better selectivity towards cancer cells compared to normal cells. For example, certain derivatives have shown SI values exceeding 12 .

The mechanism through which this compound exerts its effects may involve:

  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at different phases (G1 or G2), depending on the specific cancer cell line treated .
  • Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of enzymes like QcrB in Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

CompoundIC50 (µM)Selectivity IndexTarget Cells
This compoundTBDTBDTBD
Thienopyrimidine Derivative A0.04512MCF-7
Thienopyrimidine Derivative B0.1610MDA-MB-231
Cisplatin0.0125MCF-7

Study on Cytotoxicity and Antiproliferative Activity

A study focused on various thieno[2,3-d]pyrimidines demonstrated their cytotoxicity against BALB 3T3 cells (a normal cell line) and their antiproliferative effects against cancerous cell lines:

  • Cytotoxicity : The tested compounds showed varying levels of cytotoxicity with some having IC50 values greater than 4000 µg/mL against normal cells.
  • Antiproliferative Effects : The most effective compounds exhibited significant inhibition rates against MCF-7 and MDA-MB-231 cells with IC50 values ranging from 0.045 µM to over 1 µM .

In Vivo Studies

In vivo studies have also been conducted using animal models to evaluate the efficacy of these compounds in tumor growth inhibition. Results indicated that certain thienopyrimidine derivatives significantly reduced tumor size without considerable toxicity to surrounding tissues.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as aminothiophene derivatives with carbonyl-containing reagents. For example, cyclization under basic conditions (e.g., triethylamine) at controlled temperatures (60–80°C) can yield the thieno[3,2-d]pyrimidine core. Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., p-toluenesulfonic acid). Post-synthesis purification via column chromatography or preparative HPLC ensures high purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves substituent positions and confirms regiochemistry. Mass spectrometry (HRMS) validates molecular weight. For crystallographic analysis, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) refines the structure, with hydrogen bonding patterns analyzed via graph set theory to interpret packing motifs .

Q. How can researchers evaluate the biological activity of this compound in preliminary assays?

  • Methodological Answer : In vitro assays include kinase inhibition profiling (e.g., EGFR or VEGFR2) using fluorescence-based assays, antimicrobial testing via microdilution (MIC determination), and cytotoxicity screening against cancer cell lines (e.g., MTT assay). Dose-response curves and IC₅₀ calculations are critical for quantifying potency .

Advanced Research Questions

Q. What challenges arise in resolving hydrogen bonding networks during crystallographic studies of this compound, and how are they addressed?

  • Methodological Answer : Disordered hydrogen atoms or weak intermolecular interactions complicate refinement. Using high-resolution data (≤ 0.8 Å) and SHELXL’s constraints (e.g., AFIX commands) improves accuracy. Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings, which stabilize crystal packing .

Q. How do electronic effects of substituents (e.g., methyl vs. halogen) influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., Cl, Br) at the 4-position activate the pyrimidine ring for nucleophilic attack, whereas methyl groups enhance steric hindrance. Computational studies (DFT) map electrostatic potential surfaces to predict reactive sites. Experimental validation involves kinetic monitoring via HPLC or LC-MS .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Discrepancies may arise from solubility differences or off-target effects. Strategies include:

  • Comparative SAR Studies : Synthesize analogs with systematic substituent variations (e.g., 6-methyl vs. 6-bromo) and test across multiple assays .
  • Metabolic Stability Assays : Use liver microsomes to assess degradation rates, ensuring observed activities are not artifacts of compound instability .

Q. How can in silico modeling predict the binding mode of this compound to biological targets like kinase enzymes?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model ligand-protein interactions. Key parameters include binding free energy (MM-PBSA) and hydrogen bond occupancy. Validation requires co-crystallization studies or mutagenesis data .

Properties

IUPAC Name

methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-5-3-6-8(14-5)7(9(12)13-2)11-4-10-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAWMOOFKCTGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.